

# Technical Support Center: Gene Expression Omnibus (GEO)

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## Compound of Interest

Compound Name: GEO

Cat. No.: B1589965

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues when downloading large datasets from the Gene Expression Omnibus (**GEO**).

## Frequently Asked Questions (FAQs)

Q1: What are the primary methods for downloading large datasets from **GEO**?

A1: For large datasets, the primary download methods are:

- **FTP (File Transfer Protocol):** All **GEO** records and raw data files are available for bulk download from the **GEO** FTP site. This is a reliable method for large files and can be accessed using command-line tools or FTP clients.[\[1\]](#)
- **Aspera Connect:** For very large or numerous downloads, NCBI recommends high-throughput file transfer using Aspera Connect. This licensed software uses the FASP® protocol, which can significantly increase transfer speeds compared to traditional methods like FTP.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **SRA Toolkit:** For raw sequencing data, which is often stored in the Sequence Read Archive (SRA), the SRA Toolkit provides command-line utilities like prefetch and fastq-dump to download and extract the data.[\[4\]](#)

- **Command-Line Utilities** (e.g., `wget`): Tools like `wget` can be used to download files directly from the **GEO** FTP server from the command line, which is particularly useful for scripting and automating downloads on high-performance computing clusters.<sup>[5][6]</sup>
- **GEOquery** (R Package): For users working within the R statistical environment, the **GEOquery** package offers functions like `getGEO()` to download and parse **GEO** data directly into R objects.

Q2: I'm experiencing very slow download speeds. What can I do?

A2: Slow download speeds can be due to several factors, including your network connection, the distance to the server, and the download method. Here are some steps to improve speed:

- **Use Aspera Connect**: If you need to download very large datasets, Aspera Connect is the recommended method for achieving high-speed transfers.<sup>[2]</sup> You will need to install the Aspera Connect software.<sup>[7]</sup>
- **Use a High-Performance Computing (HPC) Cluster**: If you have access to an HPC, it is highly recommended to perform large downloads directly to the cluster. HPCs typically have much faster and more stable internet connections.
- **Use Command-Line Tools**: Command-line tools like `wget` or the SRA Toolkit's `prefetch` can be more efficient and stable for large file transfers than browser-based downloads.
- **Check Your Network**: If possible, try downloading from a different network to rule out local network issues.

Q3: Are there file size limits for downloading directly from a web browser?

A3: While there is no explicit maximum file size for HTTP downloads, browser-based downloads of very large files (multiple gigabytes) are prone to failure due to browser limitations and network instability.<sup>[8][9]</sup> Different browsers have varying capacities for handling large files, with some relying on available RAM, which can be a significant bottleneck.<sup>[10]</sup> For datasets exceeding a few gigabytes, it is strongly recommended to use one of the more robust methods mentioned in Q1.

## Troubleshooting Guides

## Issue: Download times out or fails intermittently.

### Symptoms:

- Your download starts but fails to complete.
- You receive a "connection timed out" error in your browser or command-line tool.[\[11\]](#)
- The `getGEO()` function in R returns a timeout error.[\[12\]](#)

### Possible Causes:

- Unstable Network Connection: Fluctuations in your internet connection can interrupt the download.
- Server-Side Timeouts: The server may terminate a connection that is idle for too long.
- Firewall or Proxy Issues: Your institution's firewall or proxy server may be interfering with the connection.[\[3\]](#)[\[11\]](#)
- Default Timeout Settings: Some tools, like R's `download.file` (used by `getGEO`), have a default timeout that may be too short for large files.[\[13\]](#)

### Solutions:

- Switch to a More Robust Download Method: Avoid browser-based downloads for large files. Use FTP with a client that supports resume, the SRA Toolkit, or Aspera Connect.
- Increase Timeout Duration (for **GEOquery**): If you are using `getGEO` in R and encountering a timeout, you can increase the timeout limit before running the command:
- Use `wget` with Resume Option: The `-c` or `--continue` flag in `wget` will attempt to resume an interrupted download.
- Check Firewall and Proxy Settings: If you are on an institutional network, consult with your IT department to ensure that connections to `ftp.ncbi.nlm.nih.gov` on the necessary ports are not being blocked. For Aspera, UDP port 33001 must be open.[\[3\]](#)

- Flush DNS Cache: In some cases, flushing your system's DNS cache can resolve connection issues.[\[14\]](#)

## Issue: "Could not start transfer" error in FileZilla.

### Symptoms:

- When attempting to download files from the **GEO** FTP server using FileZilla, you receive the error message "Could not start transfer."

### Possible Causes:

- Incorrect FTP Settings: The default transfer mode settings in FileZilla may not be compatible with the **GEO** FTP server.
- Firewall or Antivirus Blocking: Your local firewall or antivirus software might be blocking the FTP connection.[\[15\]](#)
- Server Quota Exceeded: While unlikely for **GEO** public downloads, in some FTP scenarios this error can mean you have exceeded a storage quota on the server.[\[16\]](#)

### Solutions:

- Change Transfer Mode: In FileZilla's Site Manager for the **GEO** connection, navigate to the "Transfer Settings" tab and change the transfer mode from "Default" to "Active". If that doesn't work, try "Passive".
- Check Firewall/Antivirus: Temporarily disable your local firewall or antivirus software to see if it resolves the issue. If it does, you will need to add an exception for FileZilla.[\[15\]](#)
- Use Plain FTP: In the Site Manager, under the "General" tab, set the Encryption to "Only use plain FTP (insecure)". While less secure, this can sometimes resolve connection issues.

## Issue: Errors with the SRA Toolkit (prefetch or fastq-dump).

### Symptoms:

- prefetch fails to download .sra files.
- fastq-dump returns an error such as "item not found while constructing within virtual database module".[\[17\]](#)

#### Possible Causes:

- Configuration Issues: The SRA Toolkit may not be configured correctly.
- Incorrect Accession Number: You may be using an incorrect SRA run accession number (SRR).
- Incomplete Download: The .sra file downloaded by prefetch may be incomplete or corrupted.

#### Solutions:

- Configure the Toolkit: Run the `vdb-config -i` command to configure the toolkit, including setting a download location with sufficient space.
- Verify Accession Numbers: Double-check that you are using valid SRA Run (SRR) accessions. These can be found on the corresponding **GEO** sample (GSM) pages.
- Clear Incomplete Downloads: If a prefetch was interrupted, it may have left a partial file. You can try clearing the cached file and running prefetch again.
- Use fastq-dump with `--split-files`: For paired-end sequencing data, using the `--split-files` option with fastq-dump is essential to generate separate files for each read.[\[4\]](#)

## Data Presentation

Download Method	Typical Use Case	Relative Speed	Key Advantages	Key Disadvantages
Web Browser (HTTP)	Small files (< 1 GB)	Slow	Simple, no extra software needed.	Prone to timeouts and failures with large files.[8][9]
FTP (e.g., FileZilla, wget)	Medium to large datasets (1-50 GB)	Moderate	More reliable than browsers, supports resume. [5]	Can still be slow for very large files.
SRA Toolkit	Raw sequencing data (SRA)	Moderate	Specifically designed for SRA data, can be scripted.	Requires command-line knowledge and configuration.
Aspera Connect	Very large datasets (> 50 GB)	Very Fast	Significantly faster than FTP/HTTP due to FASP protocol.[2]	Requires installation of licensed software.[3]
GEOquery (R)	Datasets for direct analysis in R	Moderate	Integrates seamlessly with R/Bioconductor workflows.	Can be prone to timeouts for very large series matrix files.[12]

## Experimental Protocols

This section provides a detailed methodology for downloading a large dataset using the recommended command-line approach with the SRA Toolkit.

Protocol: Downloading Raw Sequencing Data using SRA Toolkit

- Install the SRA Toolkit: Download and install the NCBI SRA Toolkit appropriate for your operating system.

- Configure the Toolkit: Open a terminal or command prompt and run the interactive configuration tool:

In the configuration tool, you can set the default directory for downloaded files. Ensure this location has sufficient disk space.

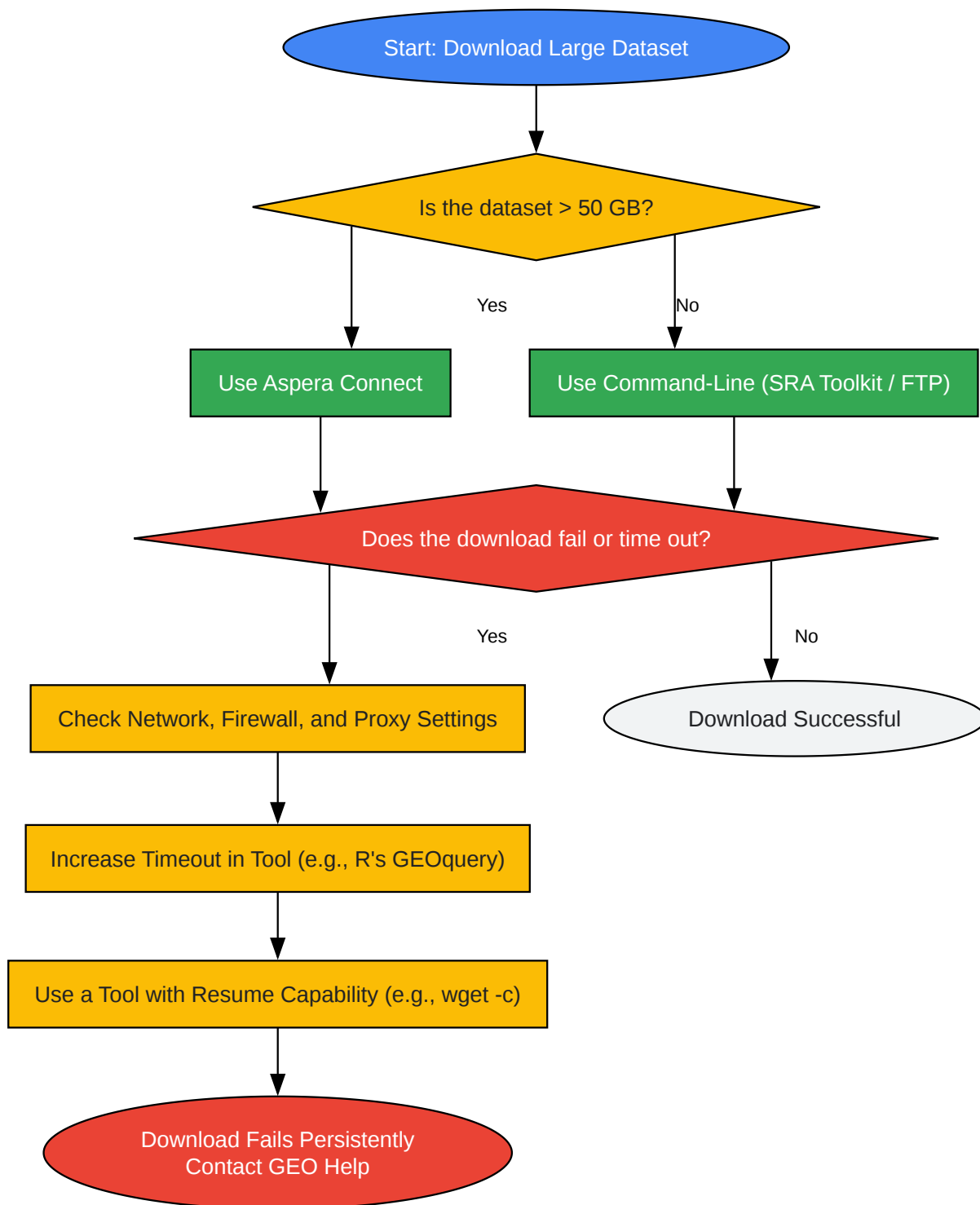
- Obtain SRA Run Accessions: Navigate to the **GEO** Series (GSE) record of interest on the **GEO** website. Follow the links to the Samples (GSM) and then to the SRA data to find the list of Run accessions (SRR numbers).
- Prefetch the SRA Data: Use the prefetch command followed by the SRR accession number to download the SRA file. For multiple files, you can list them separated by spaces or use a loop.

This will download the data to the directory configured in step 2.[\[4\]](#)

- Extract FASTQ Files: Use the fastq-dump command to convert the downloaded .sra file into FASTQ format. For paired-end data, use the --split-files option to generate separate files for read 1 and read 2.

[\[4\]](#)

## Mandatory Visualization



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A decision workflow for troubleshooting large dataset downloads from **GEO**.



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## References

- 1. Download GEO data - GEO - NCBI [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 2. Download SRA data with Aspera command line utility [[genomespot.blogspot.com](https://genomespot.blogspot.com)]
- 3. SRA File Upload [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 4. google.com [[google.com](https://google.com)]
- 5. youtube.com [[youtube.com](https://youtube.com)]
- 6. m.youtube.com [[m.youtube.com](https://m.youtube.com)]
- 7. health.ny.gov [[health.ny.gov](https://health.ny.gov)]
- 8. javascript - Is there any limit to filesize while downloading through browser over http - Stack Overflow [[stackoverflow.com](https://stackoverflow.com)]
- 9. internetandwebsites.quora.com [[internetandwebsites.quora.com](https://internetandwebsites.quora.com)]
- 10. What are the file size limitations when downloading using my browser? - MEGA Help Centre [[help.mega.io](https://help.mega.io)]
- 11. theknowledgeacademy.com [[theknowledgeacademy.com](https://theknowledgeacademy.com)]
- 12. Problem with getGEO (GEOquery) [[biostars.org](https://biostars.org)]
- 13. Download timeout too low · Issue #143 · ropensci/osmextract · GitHub [[github.com](https://github.com)]
- 14. youtube.com [[youtube.com](https://youtube.com)]
- 15. google.com [[google.com](https://google.com)]
- 16. forum.filezilla-project.org [[forum.filezilla-project.org](https://forum.filezilla-project.org)]
- 17. fastq-dump errors · Issue #6 · ncbi/sratoolkit · GitHub [[github.com](https://github.com)]
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